Heptyltriphenylphosphonium bromide
Overview
Description
Heptyltriphenylphosphonium bromide is a phosphonium salt that has been explored for various applications in organic synthesis and catalysis. The interest in this compound stems from its unique chemical structure, which imparts distinctive physical and chemical properties, making it a versatile reagent in organic transformations.
Synthesis Analysis
The synthesis of aryltriphenylphosphonium bromides, including heptyltriphenylphosphonium bromide, typically involves the reaction of triphenylphosphine with aryl bromides. A metal-free synthesis approach has been developed that allows the synthesis of multifunctional aryltriphenylphosphonium bromides by reacting triphenylphosphine with aryl bromides in refluxing phenol, showcasing the compound's versatility and adaptability in synthesis processes (Huang & Zhong, 2019).
Molecular Structure Analysis
The molecular structure of phosphonium bromides like heptyltriphenylphosphonium has been characterized using various spectroscopic techniques, including IR, UV/Visible, and NMR spectroscopy. These techniques have elucidated the complex's crystalline structure, revealing insights into its geometric configuration and bonding characteristics (Ghammamy et al., 2007).
Chemical Reactions and Properties
Heptyltriphenylphosphonium bromide participates in various chemical reactions, serving as a catalyst or reagent in organic synthesis. It has been used as a catalyst in the cyclotrimerization of aldehydes, highlighting its efficacy in facilitating complex organic reactions (Hon & Lee, 2001).
Scientific Research Applications
Organic Synthesis and Catalysis:
- Benzyltriphenylphosphonium tribromide (BTPTB), related to Heptyltriphenylphosphonium bromide, is used as a catalyst for converting alcohols to trimethylsilyl ethers, desilylation of these ethers, and oxidation of the ethers to carbonyl compounds (Shirini et al., 2010).
- Difluoromethyltriphenylphosphonium bromide, another similar compound, is used for bromodifluoromethylation of alkenes under photoredox conditions (Lin et al., 2016).
Antimicrobial Activity:
- Various derivatives of triphenylphosphonium bromides, including alkyl esters of carboxylate phosphabetaine, exhibit broad-spectrum activity against gram-positive and gram-negative bacteria and Candida albicans (Galkina et al., 2013).
Chemical Stabilization in Bioassays:
- A compound similar to Heptyltriphenylphosphonium bromide, 9,10-bismethyltriphenylphosphoniumantracene, stabilizes bioassays, preserving their glucose content for extended periods. This is useful for studying metabolic processes in various expeditions (Iarmol'chuk, 1998).
Material Science and Polymer Chemistry:
- A quaternary phosphonium-type cationic polyacrylamide with a butyltriphenylphosphonium bromide moiety displays dual-functional antibacterial and antiviral activities. It can be used in hygiene products or water clarification processes (Xue et al., 2014).
Molecular Recognition and Separation:
- Methyltriphenylphosphonium bromide-based molecularly imprinted polymers are effective for selective purification of bioactive compounds in complex samples, such as rutin and quercetin from Herba Artemisiae Scopariae (Ma et al., 2017).
Safety And Hazards
properties
IUPAC Name |
heptyl(triphenyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30P.BrH/c1-2-3-4-5-15-22-26(23-16-9-6-10-17-23,24-18-11-7-12-19-24)25-20-13-8-14-21-25;/h6-14,16-21H,2-5,15,22H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZSOHSGMBVYFW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928524 | |
Record name | Heptyl(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10928524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Heptyltriphenylphosphonium bromide | |
CAS RN |
13423-48-8 | |
Record name | Phosphonium, heptyltriphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13423-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptyltriphenylphosphonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptyl(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10928524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptyltriphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.203 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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